molecular formula C12H13FN2OS B2756664 N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide CAS No. 1311704-66-1

N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide

Cat. No.: B2756664
CAS No.: 1311704-66-1
M. Wt: 252.31
InChI Key: QPAFHIPEXVWUNQ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide is an organic compound that features a cyanomethyl group, a fluorophenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide typically involves multiple steps:

    Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 2-fluorothiophenol with an appropriate alkylating agent to introduce the sulfanyl group.

    Introduction of the Cyanomethyl Group: The intermediate is then reacted with a cyanomethylating agent, such as cyanomethyl chloride, under basic conditions to introduce the cyanomethyl group.

    Amidation Reaction: Finally, the compound undergoes an amidation reaction with N-methylpropanamide to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly in the development of new drugs. The presence of the fluorophenyl group can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug discovery programs targeting various diseases.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for specialty chemicals. Its unique functional groups may impart desirable properties to the final materials, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide exerts its effects would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyanomethyl group might participate in hydrogen bonding or electrostatic interactions, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-3-[(2-chlorophenyl)sulfanyl]-N-methylpropanamide
  • N-(cyanomethyl)-3-[(2-bromophenyl)sulfanyl]-N-methylpropanamide
  • N-(cyanomethyl)-3-[(2-iodophenyl)sulfanyl]-N-methylpropanamide

Uniqueness

Compared to its analogs with different halogen substitutions, N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chloro, bromo, and iodo counterparts.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(cyanomethyl)-3-(2-fluorophenyl)sulfanyl-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c1-15(8-7-14)12(16)6-9-17-11-5-3-2-4-10(11)13/h2-5H,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAFHIPEXVWUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)CCSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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